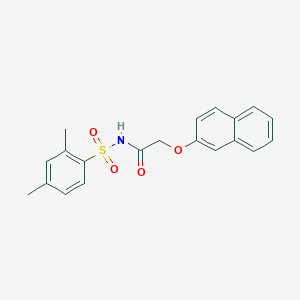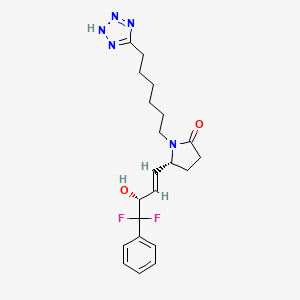
L-902688
Übersicht
Beschreibung
L902688 is a potent, selective, and orally active agonist of the EP4 receptor, a subtype of the prostaglandin E2 receptor. It has a high affinity for the EP4 receptor with a dissociation constant (K_i) of 0.38 nanomolar and an effective concentration (EC50) of 0.6 nanomolar . This compound is known for its significant selectivity, being over 4,000 times more selective for the EP4 receptor compared to other prostanoid receptors .
Wissenschaftliche Forschungsanwendungen
L902688 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um den EP4-Rezeptor und seine Rolle in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: L902688 wird verwendet, um die biologischen Funktionen des EP4-Rezeptors in verschiedenen Zelltypen und Geweben zu untersuchen.
Medizin: Diese Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie pulmonaler arterieller Hypertonie und Herzfibrose
Industrie: L902688 wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den EP4-Rezeptor und verwandte Signalwege abzielen
5. Wirkmechanismus
L902688 übt seine Wirkung aus, indem es selektiv an den EP4-Rezeptor bindet und diesen aktiviert. Diese Aktivierung führt zur Modulation verschiedener intrazellulärer Signalwege, einschließlich des cyclischen Adenosinmonophosphat (cAMP)-Signalwegs. Die Bindung von L902688 an den EP4-Rezeptor führt zur Abschwächung der durch den transformierenden Wachstumsfaktor-beta (TGF-β) induzierten Expression von Twist und Alpha-glatten Muskelaktins (α-SMA), die an Prozessen wie der Endothel-Mesenchym-Transition und der Herzfibrose beteiligt sind .
Wirkmechanismus
Target of Action
L-902688, also known as D17QSK5F4B, L902688, L-902,688, UNII-D17QSK5F4B, or 2-Pyrrolidinone, 5-((1E,3R)-4,4-difluoro-3-hydroxy-4-phenyl-1-butenyl)-1-(6-(1H-tetrazol-5-yl)hexyl)-, (5R)-, is a potent and selective agonist of the EP4 receptor . The EP4 receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes .
Mode of Action
This compound interacts with its target, the EP4 receptor, to modulate various cellular responses. It has been shown to attenuate TGF-β-induced Twist and α-smooth muscle actin (α-SMA) expression, key markers of endothelial–mesenchymal transition (EndMT), a process implicated in cardiac fibrosis . This effect was reversed by an EP4 antagonist, highlighting the crucial role of EP4 in suppressing TGF-β-induced EndMT .
Biochemical Pathways
The activation of the EP4 receptor by this compound leads to the suppression of TGF-β-induced EndMT, a process that contributes to cardiac fibrosis . This suppression is achieved through the attenuation of Twist and α-SMA expression . Additionally, this compound has been shown to activate PPAR, a nuclear receptor that regulates gene expression . This activation inhibits the proliferation and migration of pulmonary arterial smooth muscle cells (PASMCs), thereby attenuating pulmonary arterial remodeling .
Pharmacokinetics
The compound has demonstrated significant effects in reducing IgG extravasation, a marker of blood-brain barrier damage, indicating its potential to cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of EndMT markers, reduction of right ventricular cardiac fibrosis, and attenuation of pulmonary arterial remodeling . It also reduces the expression and activity of matrix metalloproteinase (MMP)-3/-9, key effectors of blood-brain barrier breakdown in stroke .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of an EP4 antagonist can reverse the effects of this compound . Additionally, the compound’s effects can be influenced by the physiological state of the organism, such as the presence of disease conditions like pulmonary arterial hypertension or ischemic stroke .
Biochemische Analyse
Biochemical Properties
L-902688 interacts with the EP4 receptor, a Gs protein-coupled receptor . Upon binding, it stimulates the conversion of ATP to cAMP, activating the protein kinase A (PKA) pathway . This biochemical reaction plays a crucial role in various cellular processes, including vasodilation .
Cellular Effects
In pulmonary arterial smooth muscle cells (PASMCs), this compound has been shown to inhibit proliferation and migration by activating peroxisome proliferator-activated receptor- (PPAR) in a time- and dose-dependent manner . This effect was observed in PASMCs isolated from monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) rats .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP4 receptor, leading to the activation of the PKA pathway . This results in the activation of PPAR, which plays a crucial role in the anti-vascular remodeling effect of this compound .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects in laboratory settings. For instance, a single injection of this compound at the onset of reperfusion significantly reduces neurological deficits up to 3 weeks later in an experimental model of ischemic stroke .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving MCT-induced PAH rats, this compound was administered at the onset of reperfusion, and it was found that the optimal dose that resulted in the greatest infarct reduction was used to analyze blood-brain barrier (BBB) integrity .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with the EP4 receptor, leading to the activation of the PKA pathway . This pathway plays a crucial role in various cellular processes, including vasodilation .
Vorbereitungsmethoden
The synthesis of L902688 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of L902688 is synthesized through a series of chemical reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties and biological activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial production methods for L902688 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
L902688 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
L902688 ist einzigartig in seiner hohen Selektivität und Potenz für den EP4-Rezeptor. Ähnliche Verbindungen umfassen:
Setipiprant: Ein oral verfügbarer, selektiver Antagonist des CRTH2-Rezeptors, der an Entzündungskrankheiten beteiligt ist.
TG6-10-1: Ein Antagonist des EP2-Rezeptors, einem weiteren Subtyp des Prostaglandin-E2-Rezeptors.
4-O-Cinnamoylchinasäure: Eine niedermolekulare Verbindung, die die Produktion von Prostaglandinen und Superoxidanionen hemmt.
Im Vergleich zu diesen Verbindungen zeichnet sich L902688 durch seine außergewöhnliche Selektivität für den EP4-Rezeptor und seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen aus .
Eigenschaften
IUPAC Name |
(5R)-5-[(E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F2N5O2/c22-21(23,16-8-4-3-5-9-16)18(29)13-11-17-12-14-20(30)28(17)15-7-2-1-6-10-19-24-26-27-25-19/h3-5,8-9,11,13,17-18,29H,1-2,6-7,10,12,14-15H2,(H,24,25,26,27)/b13-11+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTLQOYLIXWRNN-SLKVGHROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C=CC(C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1/C=C/[C@H](C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634193-54-7 | |
| Record name | L-902688 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634193547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-902688 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17QSK5F4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: L-902,688 is a highly specific agonist for the prostaglandin E2 receptor 4 (EP4) [, , , , ]. Upon binding to EP4, it activates stimulatory G protein (Gs) leading to downstream signaling [, ]. This activation has been shown to reduce matrix metalloproteinase (MMP)-3/-9 production [, ], attenuate blood-brain barrier damage [, ], inhibit pulmonary arterial smooth muscle cell (PASMC) proliferation and migration [], and activate peroxisome proliferator-activated receptor-γ (PPARγ) [].
ANone: While the provided research articles focus on the biological effects of L-902,688, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.
A: The EP4 receptor is crucial for the observed effects of L-902,688. Studies using an EP4 antagonist (AH-23848) demonstrated a reversal of L-902,688's effects on PASMC proliferation, migration [], and EndMT suppression [], highlighting the specificity of L-902,688 for the EP4 receptor.
A: MMP-3/-9 are key enzymes involved in blood-brain barrier (BBB) breakdown following ischemic stroke [, ]. L-902,688 administration significantly reduced MMP-3/-9 activity, mRNA, and protein levels in the cerebral cortex of rats subjected to ischemic stroke [, ]. This reduction in MMP-3/-9 activity is believed to contribute to L-902,688's neuroprotective effects by preserving BBB integrity [, ].
A: PPARγ activation is associated with anti-inflammatory and vasodilatory effects []. L-902,688's ability to activate PPARγ suggests its potential therapeutic application in conditions like pulmonary arterial hypertension (PAH) []. Studies have shown that L-902,688 can attenuate pulmonary arterial remodeling in PAH models, potentially via PPARγ activation [].
A: L-902,688 was found to enhance the suppressive activity of MDSCs in a murine model of asthma []. This effect was linked to increased arginase-1 and nitric oxide synthase-2 activity in MDSCs []. Adoptive transfer of L-902,688-primed MDSCs resulted in reduced lung inflammation and improved histopathological changes in asthmatic mice [].
A: While L-902,688 targets the EP4 receptor, research suggests that cyclooxygenase (COX) enzymes, particularly COX-2, play a role in the PGE2 pathway involved in dendritic cell differentiation []. Indomethacin, a COX inhibitor, reduced PGE2 production and impaired dendritic cell generation, while L-902,688, an EP4 agonist, did not rescue this effect [].
ANone: Yes, L-902,688 has shown promising results in various in vivo models:
- Ischemic stroke: L-902,688 significantly reduced infarct size and improved neurological function in rat models of ischemic stroke [, ].
- Pulmonary arterial hypertension: L-902,688 attenuated pulmonary arterial remodeling in both hypoxic PAH mice and monocrotaline-induced PAH rats [].
- Asthma: Administration of L-902,688 or adoptive transfer of L-902,688-primed MDSCs ameliorated airway inflammation in murine models of asthma [].
A: Research suggests that L-902,688 can enhance the cytotoxic activity of other anti-cancer agents. Studies have shown synergistic effects when L-902,688 was combined with anti-CD20 monoclonal antibodies (rituximab, ofatumumab, obinutuzumab) in B-cell leukemia and lymphoma cells []. It also augmented the activity of ibrutinib, idelalisib, and venetoclax in chronic lymphocytic leukemia cells [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


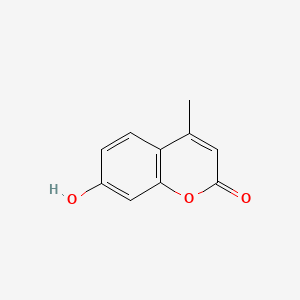

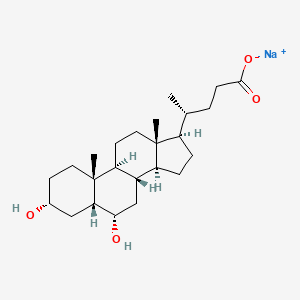
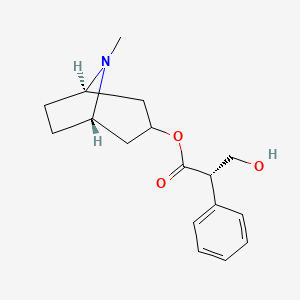


![(2S)-2-amino-6-[[(2S)-4-amino-2-hydroxybutyl]amino]hexanoic acid](/img/structure/B1674131.png)
![[(5S)-5-amino-5-carboxypentyl]-[(2R)-4-azaniumyl-2-hydroxybutyl]azanium;dichloride](/img/structure/B1674132.png)
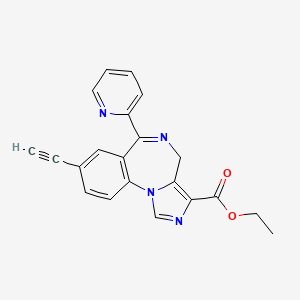

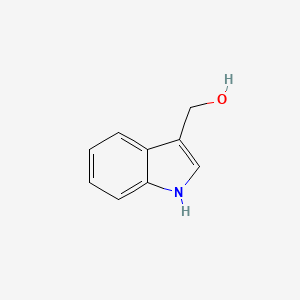
![[2-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]propanoyl]amino]ethyl]phosphonic acid](/img/structure/B1674137.png)
